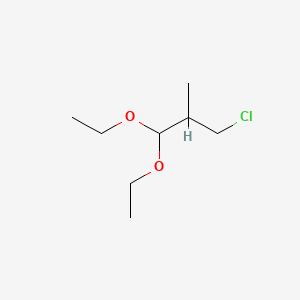

3-Chloro-1,1-diethoxy-2-methylpropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-1,1-diethoxy-2-methylpropane: is an organic compound with the molecular formula C8H17ClO2 and a molecular weight of 180.67 g/mol . 3-Chloro-2-methylpropionaldehyde Diethyl Acetal . This compound is typically used as an intermediate in the synthesis of various chemical products, including lysine-related compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-1,1-diethoxy-2-methylpropane can be achieved through the reaction of 3-chloro-2-methylpropionaldehyde with ethanol in the presence of an acid catalyst . The reaction proceeds as follows:

[ \text{3-Chloro-2-methylpropionaldehyde} + 2 \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods:

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants and catalysts.

Análisis De Reacciones Químicas

Types of Reactions:

3-Chloro-1,1-diethoxy-2-methylpropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Hydrolysis: The acetal group can be hydrolyzed to yield the corresponding aldehyde and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild to moderate conditions.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetal group. Common acids include hydrochloric acid and sulfuric acid, while common bases include sodium hydroxide and potassium hydroxide.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, products such as 3-hydroxy-1,1-diethoxy-2-methylpropane, 3-amino-1,1-diethoxy-2-methylpropane, or 3-thio-1,1-diethoxy-2-methylpropane can be formed.

Hydrolysis: The major products are 3-chloro-2-methylpropionaldehyde and ethanol.

Aplicaciones Científicas De Investigación

3-Chloro-1,1-diethoxy-2-methylpropane has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the preparation of lysine-related compounds, which are important in protein synthesis and metabolism.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of 3-Chloro-1,1-diethoxy-2-methylpropane involves its reactivity as an acetal and a chloroalkane. The acetal group can be hydrolyzed to release the corresponding aldehyde, which can then participate in various chemical reactions. The chlorine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

1,1-Diethoxy-2-methylpropane: This compound is similar in structure but lacks the chlorine atom.

3-Chloro-2-methylpropionaldehyde: This compound is a precursor to 3-Chloro-1,1-diethoxy-2-methylpropane and is used in similar synthetic routes.

Uniqueness:

This compound is unique due to the presence of both an acetal group and a chlorine atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Actividad Biológica

3-Chloro-1,1-diethoxy-2-methylpropane is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅ClO₂ |

| Molecular Weight | 162.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (hypothetical) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chloro group and diethoxy moieties allows for potential interactions with enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit both antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. The following table summarizes the effects:

| Treatment | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 15 |

| Compound (10 µM) | 80 ± 5 | 60 ± 10 |

| Compound (50 µM) | 40 ± 5 | 30 ± 5 |

These results indicate a dose-dependent reduction in cytokine production, highlighting the compound's potential as an anti-inflammatory agent.

Case Studies

A notable case study involved the application of this compound in a mouse model of inflammation. Mice treated with the compound exhibited reduced swelling and pain response compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Propiedades

IUPAC Name |

3-chloro-1,1-diethoxy-2-methylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2/c1-4-10-8(11-5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXYUMCFVKTVHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)CCl)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.